1-Benzyl-3-(4-fluorobenzoyl)-6-methyl-1,4-dihydroquinolin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl-3-(4-fluorobenzoyl)-6-methyl-1,4-dihydroquinolin-4-one is a synthetic organic compound belonging to the quinolinone family. This compound is characterized by a quinolinone core structure substituted with a benzyl group at the 1-position, a 4-fluorobenzoyl group at the 3-position, and a methyl group at the 6-position. Quinolinone derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
The synthesis of 1-Benzyl-3-(4-fluorobenzoyl)-6-methyl-1,4-dihydroquinolin-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinolinone Core: The quinolinone core can be synthesized through a cyclization reaction involving an appropriate aniline derivative and a β-keto ester.
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl chloride and a suitable base.
Introduction of the 4-Fluorobenzoyl Group: The 4-fluorobenzoyl group can be introduced through an acylation reaction using 4-fluorobenzoyl chloride and a suitable catalyst.
Introduction of the Methyl Group: The methyl group can be introduced via an alkylation reaction using methyl iodide and a suitable base.
Industrial production methods for this compound would involve optimizing these reaction conditions to achieve high yields and purity, often using continuous flow reactors and automated synthesis techniques.
Chemical Reactions Analysis
1-Benzyl-3-(4-fluorobenzoyl)-6-methyl-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinolinone derivatives with different oxidation states.
Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and 4-fluorobenzoyl positions, using nucleophiles such as amines or thiols.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon, copper sulfate), and specific temperature and pressure conditions.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has been investigated for its potential as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways.
Medicine: The compound has shown promise in preclinical studies as a potential therapeutic agent for treating diseases such as cancer and neurodegenerative disorders.
Industry: It is used in the development of new materials with specific properties, such as fluorescence and conductivity.
Mechanism of Action
The mechanism of action of 1-Benzyl-3-(4-fluorobenzoyl)-6-methyl-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby affecting metabolic pathways. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses.
Comparison with Similar Compounds
1-Benzyl-3-(4-fluorobenzoyl)-6-methyl-1,4-dihydroquinolin-4-one can be compared with other quinolinone derivatives, such as:
1-Benzyl-3-(4-fluorobenzoyl)-6-methoxy-1,4-dihydroquinolin-4-one: This compound has a methoxy group instead of a methyl group at the 6-position, which can influence its chemical reactivity and biological activity.
1-Benzyl-3-(4-fluorobenzoyl)-6,7-dimethoxy-1,4-dihydroquinolin-4-one: This compound has additional methoxy groups at the 6- and 7-positions, which can affect its solubility and interaction with molecular targets.
1-Benzyl-3-(4-fluorobenzoyl)-1,4-dihydroquinolin-4-one: This compound lacks the methyl group at the 6-position, which can alter its chemical properties and biological effects.
The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
1-benzyl-3-(4-fluorobenzoyl)-6-methylquinolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18FNO2/c1-16-7-12-22-20(13-16)24(28)21(23(27)18-8-10-19(25)11-9-18)15-26(22)14-17-5-3-2-4-6-17/h2-13,15H,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVXYTQPHOLWPPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C=C(C2=O)C(=O)C3=CC=C(C=C3)F)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.